molecular formula C12H21ClO2 B8731332 3,7-Dimethyloct-6-en-1-yl chloroacetate CAS No. 5471-50-1

3,7-Dimethyloct-6-en-1-yl chloroacetate

Cat. No. B8731332
CAS RN: 5471-50-1
M. Wt: 232.74 g/mol
InChI Key: WVUYCURPUOHOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyloct-6-en-1-yl chloroacetate is a useful research compound. Its molecular formula is C12H21ClO2 and its molecular weight is 232.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,7-Dimethyloct-6-en-1-yl chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-Dimethyloct-6-en-1-yl chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5471-50-1

Product Name

3,7-Dimethyloct-6-en-1-yl chloroacetate

Molecular Formula

C12H21ClO2

Molecular Weight

232.74 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl 2-chloroacetate

InChI

InChI=1S/C12H21ClO2/c1-10(2)5-4-6-11(3)7-8-15-12(14)9-13/h5,11H,4,6-9H2,1-3H3

InChI Key

WVUYCURPUOHOPE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 94.5 g (1.0 mol) of monochloroacetic acid and 203.2 g (1.4 mol) of 3,7-dimethyl-6-octen-1-ol (citronellol) was heated for 6 h at 50 mbar to 130° C., wherein the water formed by esterification was distilled off via a column. The reaction mixture obtained had an acid value of 5 mg KOH/g. Unreacted citronellol was then distilled off at 6 mbar and a bottoms temperature of up to 130° C. Distillation of the residue at 6 mbar yielded 198 g of chloroacetic acid citronellyl ester as a colourless liquid.
Quantity
94.5 g
Type
reactant
Reaction Step One
Quantity
203.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.